4-(2-bromopyridin-3-yl)butan-2-ol
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Overview
Description
4-(2-Bromopyridin-3-yl)butan-2-ol is an organic compound that belongs to the class of pyridines It is characterized by a bromine atom attached to the second position of the pyridine ring and a butanol chain attached to the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromopyridin-3-yl)butan-2-ol can be achieved through several methods. One common approach involves the bromination of 3-pyridylbutanol. The reaction typically proceeds as follows:
Bromination of 3-pyridylbutanol:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromopyridin-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-(2-Bromopyridin-3-yl)butan-2-one.
Reduction: 4-(2-Pyridyl)butan-2-ol.
Substitution: 4-(2-Aminopyridin-3-yl)butan-2-ol or 4-(2-Thiopyridin-3-yl)butan-2-ol.
Scientific Research Applications
4-(2-Bromopyridin-3-yl)butan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is employed in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-bromopyridin-3-yl)butan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to active metabolites that exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloropyridin-3-yl)butan-2-ol: Similar structure but with a chlorine atom instead of bromine.
4-(2-Fluoropyridin-3-yl)butan-2-ol: Similar structure but with a fluorine atom instead of bromine.
4-(2-Iodopyridin-3-yl)butan-2-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(2-Bromopyridin-3-yl)butan-2-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, affecting the compound’s chemical behavior and interactions. This uniqueness makes it valuable in specific synthetic and medicinal applications where bromine’s properties are advantageous.
Properties
CAS No. |
2228574-89-6 |
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Molecular Formula |
C9H12BrNO |
Molecular Weight |
230.10 g/mol |
IUPAC Name |
4-(2-bromopyridin-3-yl)butan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-7(12)4-5-8-3-2-6-11-9(8)10/h2-3,6-7,12H,4-5H2,1H3 |
InChI Key |
RQVRYTMOULUBJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(N=CC=C1)Br)O |
Purity |
95 |
Origin of Product |
United States |
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